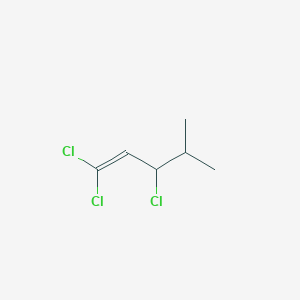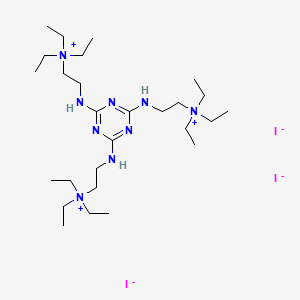
s-Triazine, 2,4,6-tris(2'-(triethylammonio)ethylamino)-, triiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide: is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three triethylammonioethylamino groups and three iodide ions. It is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide typically involves the reaction of cyanuric chloride with triethylamine and ethylenediamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with ethylenediamine to form the desired triazine derivative.
Step 3: The final product is purified and crystallized to obtain s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products:
Oxidation Products: Various oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives with altered functional groups.
Substitution Products: Triazine compounds with different anions or functional groups replacing the iodide ions.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis and catalysis.
- Employed in the preparation of coordination complexes.
Biology:
- Investigated for its potential use in biochemical assays and as a molecular probe.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
作用機序
The mechanism of action of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2,4,6-Tris(2-pyridyl)-s-triazine: Used in spectrophotometric analysis and coordination chemistry.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Employed in organic synthesis and as a reagent.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Utilized in materials science and as a precursor for advanced materials.
Uniqueness: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide is unique due to its triethylammonioethylamino groups and iodide ions, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications where other triazine derivatives may not be as effective.
特性
CAS番号 |
64059-54-7 |
|---|---|
分子式 |
C27H60I3N9 |
分子量 |
891.5 g/mol |
IUPAC名 |
2-[[4,6-bis[2-(triethylazaniumyl)ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-triethylazanium;triiodide |
InChI |
InChI=1S/C27H60N9.3HI/c1-10-34(11-2,12-3)22-19-28-25-31-26(29-20-23-35(13-4,14-5)15-6)33-27(32-25)30-21-24-36(16-7,17-8)18-9;;;/h10-24H2,1-9H3,(H3,28,29,30,31,32,33);3*1H/q+3;;;/p-3 |
InChIキー |
WVDLNURIVZKOKA-UHFFFAOYSA-K |
正規SMILES |
CC[N+](CC)(CC)CCNC1=NC(=NC(=N1)NCC[N+](CC)(CC)CC)NCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



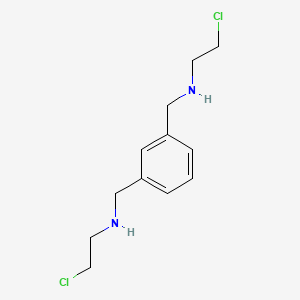
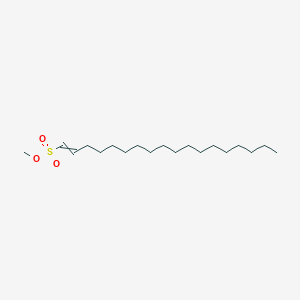

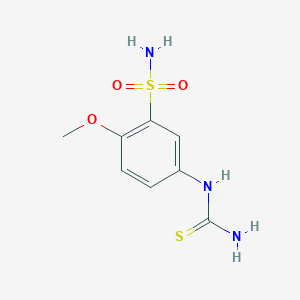
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)



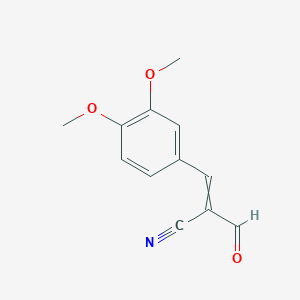
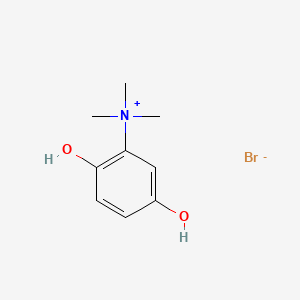

![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
